2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

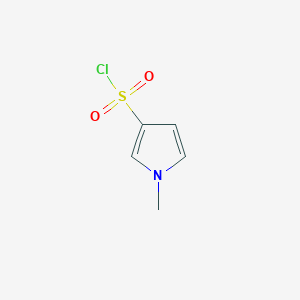

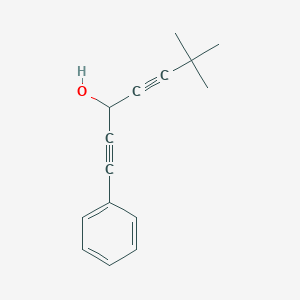

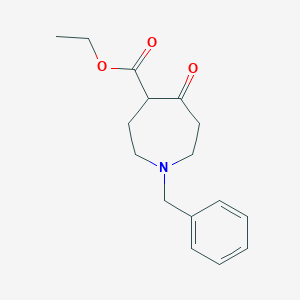

“2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 119778-45-9 . It has a molecular weight of 185.25 . The thiazole ring, which is a part of this compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

While specific synthesis methods for “2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid” were not found, a series of 2- (substituted benzylamino)-4-methylthiazole-5-carboxylic acid was designed and synthesized as a structural analogue of febuxostat . A methylene amine spacer was incorporated between the phenyl ring and thiazole ring .

Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen. The pi (π) electrons are free to move from one bond to other bonds, giving the ring aromatic properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Chemical Reactions Analysis

The thiazole ring in the molecule is reactive due to its aromaticity. It has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.25 . Other specific physical and chemical properties were not found in the retrieved documents.

Aplicaciones Científicas De Investigación

Synthesis and Structural Design

- 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid derivatives are used in the synthesis of heterocyclic γ-amino acids, which are valuable for mimicking secondary structures of proteins like helices and β-sheets. A flexible method for introducing a variety of lateral chains on the thiazole core of these γ-amino acids has been developed (Mathieu et al., 2015).

Antibacterial Applications

- Synthesized derivatives of 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid have shown promising antibacterial properties. A study involved synthesizing 2-Amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives and evaluating their structures and antibacterial efficacy (Al Dulaimy et al., 2017).

Crystallography and Solubility Studies

- Research on methyl, propyl, and 2-methylpropyl derivatives of 2-Methyl-4-propyl-1,3-thiazole-5-carboxylate has provided insights into the relationship between molecular structure, crystal structure, and solubility. These studies are crucial for understanding the material properties of these compounds (Hara et al., 2009).

Biological Activity and Drug Discovery

- Thiazole derivatives, including those related to 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid, are extensively studied for their biological activities. This includes their potential as building blocks in drug discovery, given their diverse bioactivities and roles in compounds and drugs (Durcik et al., 2020).

Fluorescence and Spectroscopic Studies

- 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid and its derivatives are also of interest in fluorescence and spectroscopic studies. These studies explore the electronic structure, spectral features, and hydrogen bonding of thiazole derivatives, contributing to their potential use in materials science and analytical chemistry (Singh et al., 2019).

Direcciones Futuras

The thiazole moiety, which is a part of “2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid”, has been an important heterocycle in the world of chemistry . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests potential future directions in the research and development of thiazole-bearing molecules.

Propiedades

IUPAC Name |

2-methyl-4-propyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-4-6-7(8(10)11)12-5(2)9-6/h3-4H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGAMXWLIJEQOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=N1)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263224 |

Source

|

| Record name | 2-Methyl-4-propyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid | |

CAS RN |

119778-45-9 |

Source

|

| Record name | 2-Methyl-4-propyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119778-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-propyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)